1-acetoxy-5-deacetyl-baccatinI
Overview
Description
1-acetoxy-5-deacetyl-baccatin I is a natural product that has garnered significant attention due to its potential therapeutic and industrial applications. It is a precursor to the widely used anticancer drug, paclitaxel, and possesses various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-acetoxy-5-deacetyl-baccatin I can be synthesized through a series of chemical reactions starting from naturally occurring baccatin III. The synthetic route typically involves selective acetylation and deacetylation steps under controlled conditions to achieve the desired compound .
Industrial Production Methods: Industrial production of 1-acetoxy-5-deacetyl-baccatin I often involves extraction from natural sources, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-acetoxy-5-deacetyl-baccatin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-acetoxy-5-deacetyl-baccatin I has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including paclitaxel.
Biology: Studied for its biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-acetoxy-5-deacetyl-baccatin I involves its interaction with specific molecular targets and pathways. As a precursor to paclitaxel, it is involved in the stabilization of microtubules, which inhibits cell division and leads to cell death. This mechanism is crucial for its anticancer properties .
Comparison with Similar Compounds
1-acetoxy-5-deacetyl-baccatin I is unique due to its specific chemical structure and biological activities. Similar compounds include:
- 1-Hydroxybaccatin I
- Taxumairol B
- Yunnanxane
- 10-Deacetylyunnanxane
- 2-Deacetoxydecinnamoyltaxinine J
- Decinnamoyltaxinine J
- 2-Deacetoxytaxinine B
- Taxinine B
- 7beta-Acetoxytaxuspine C
- Taxezopidine G
- 7-Deacetoxytaxinine J
- Taxezopidine H
- 2-Deacetoxytaxinine J
- 2,7-Dideacetoxytaxinine J
- 9-Deacetyltaxinine E
- Taxinine
- Taxinine J
- Taxinine M
- Decinnamoyltaxagifine
- Taxumairol R
- Tasumatrol L
- Taxagifine
- Taxezopidine L
- Taxacin .
These compounds share similar structures but differ in individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .
Properties
IUPAC Name |
(1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIEMWECOIFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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